silane CAS No. 76847-25-1](/img/structure/B14454401.png)
[(2-Methoxyphenyl)(phenyl)methoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)(phenyl)methoxysilane is an organosilicon compound with the molecular formula C17H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilane group attached to a central oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)methoxysilane typically involves the reaction of (2-methoxyphenyl)magnesium bromide with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxyphenyl)(phenyl)methoxysilane may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and automated systems may be used to control reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps such as recrystallization or advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)(phenyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)(phenyl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)(phenyl)methoxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other reactants, facilitating the formation of desired products. The methoxy and phenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the methoxy group. It is used in similar reactions but has different reactivity and selectivity.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methoxyphenyl group.
Uniqueness
(2-Methoxyphenyl)(phenyl)methoxysilane is unique due to the presence of both methoxy and phenyl groups, which provide a combination of steric and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Eigenschaften
CAS-Nummer |
76847-25-1 |
|---|---|
Molekularformel |
C17H22O2Si |
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
[(2-methoxyphenyl)-phenylmethoxy]-trimethylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-18-16-13-9-8-12-15(16)17(19-20(2,3)4)14-10-6-5-7-11-14/h5-13,17H,1-4H3 |
InChI-Schlüssel |
XULKIQIDKSNTNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


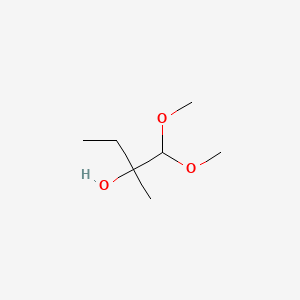
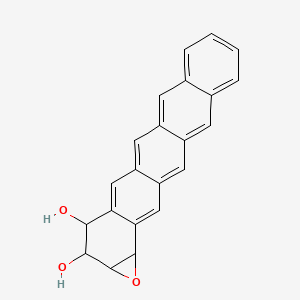
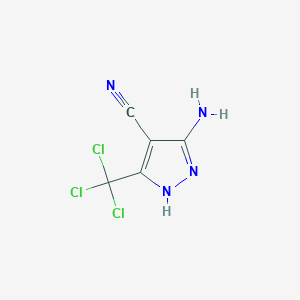
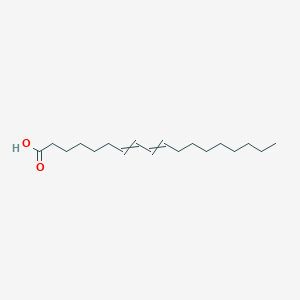
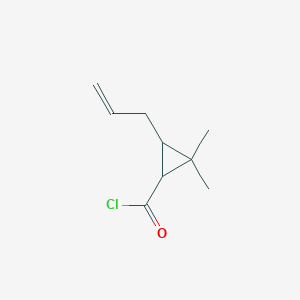
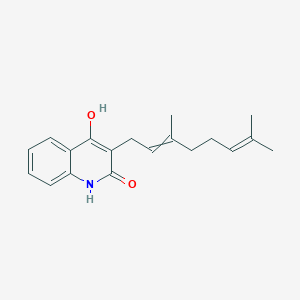
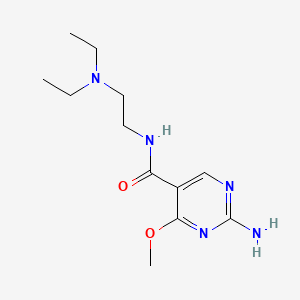
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
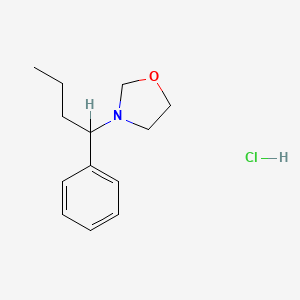
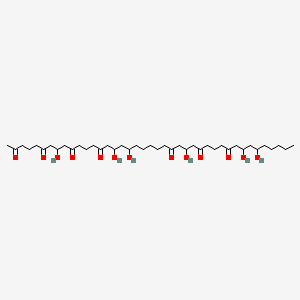
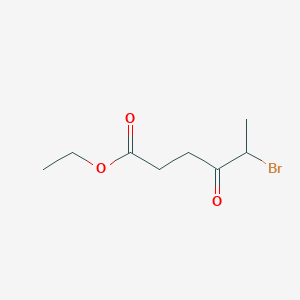
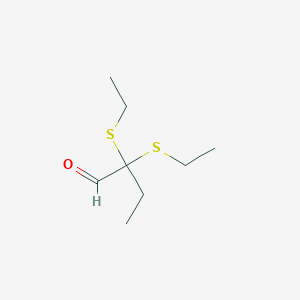
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
